1,2,4,5-Diepoxypentane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxiran-2-ylmethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPAOTGVQASBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960913 | |
| Record name | 1,2:4,5-Dianhydro-3-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4051-27-8 | |
| Record name | 1,4-Pentadiene diepoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4051-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Diepoxypentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004051278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Pentadiene diepoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2:4,5-Dianhydro-3-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-DIEPOXYPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVC272949Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 1,2,4,5 Diepoxypentane and Its Functionalized Analogues
Enantioselective Synthesis of 1,2,4,5-Diepoxypentane via Asymmetric Catalysis
Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound. wikipedia.org For this compound, asymmetric catalysis is a key strategy to achieve this. One prominent method begins with acetylacetone. This process involves a multi-step sequence that includes an acyl transfer reaction followed by an asymmetric hydrogenation step. The hydrogenation is catalyzed by a ruthenium complex containing the chiral ligand (S)-BINAP, which is crucial for establishing the stereochemistry of the final product. This step is performed under high hydrogen pressure and yields (R,R)-1,5-dichloro-2,4-pentanediol with high enantiomeric excess after recrystallization. A subsequent double cyclization under basic conditions produces the desired (R,R)-1,2:4,5-diepoxypentane.
Another approach involves the stereoselective epoxidation of a diene precursor using methods like the Sharpless asymmetric epoxidation or enzymatic reactions to attain high enantiomeric excess.
Table 1: Key Parameters for the Asymmetric Synthesis of (R,R)-1,2:4,5-Diepoxypentane
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) |
| Acyl Transfer | AlCl₃, ClCH₂COCl, distillation | 57–58 | - |
| Asymmetric Hydrogenation | RuCl₂(S-BINAP), H₂ (50 atm) | 40 | >97% (R,R) |
| Epoxidation | KOH, Et₂O | 92 | - |
Chiron Approach to Enantiopure this compound from Natural Products
The chiron approach utilizes naturally occurring, enantiopure compounds as starting materials to synthesize a target molecule. ub.edu This strategy leverages the inherent chirality of the natural product, avoiding the need for an asymmetric catalyst. For the synthesis of this compound, the sugar alcohol arabitol is a suitable chiral pool starting material. nih.govacs.org
The synthesis begins with the selective protection of arabitol. nih.govacs.org This is followed by a series of reactions, including mesylation and azide (B81097) displacement, to create a key intermediate. This intermediate is then epoxidized to yield an azido-functionalized diepoxide. A similar route, also starting from arabitol, provides an improved synthesis of the C2-symmetrical 1,2:4,5-bis-epoxypentane. nih.govacs.org A key advantage of this method is that both enantiomers of the target molecule are accessible, and the reactions are suitable for large-scale synthesis. nih.govacs.org
Synthetic Strategies for Regio- and Stereoselective Functionalization of this compound
The bifunctional nature of this compound, with its two epoxide rings, allows for sequential reactions to introduce different functional groups. Controlling the regioselectivity—that is, which epoxide reacts and at which carbon atom—is a significant challenge. The use of organometallic reagents, such as Grignard reagents or organocuprates, can influence the site of nucleophilic attack based on steric and electronic factors. For instance, bulky nucleophiles tend to attack the less sterically hindered epoxide.
Lewis acids can be employed to activate one epoxide over the other, enabling regioselective functionalization in a stepwise manner. The opening of the epoxide rings with amines in the presence of lithium perchlorate (B79767) has been shown to proceed with total regioselectivity and in high yields. researchgate.net These strategies are critical for the bidirectional synthesis of complex molecules where precise control over the introduction of functional groups is necessary.
Design and Synthesis of Novel "Pseudo"-C2-Symmetric Epoxide Systems based on this compound
Building on the C2-symmetric scaffold of this compound, researchers have designed and synthesized "pseudo"-C2-symmetric analogues. acs.org These compounds maintain a similar structural symmetry but incorporate different functional groups. A notable example is the synthesis of 3-azido-1,2:4,5-diepoxypentane, which is also derived from arabitol. nih.govacs.org This synthesis involves the selective protection of arabitol, followed by the introduction of an azide group at the C3 position before the double epoxidation. nih.govacs.org
Similarly, the synthesis of enantiopure (2R,4R)- and (2S,4S)-N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine represents another class of pseudo-C2-symmetric building blocks. researchgate.net These functionalized diepoxides serve as versatile intermediates for creating diverse molecular architectures. researchgate.net
Exploration of Green Chemistry Principles in Diepoxide Synthesis Methodologies
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov In the context of diepoxide synthesis, several of these principles are relevant.
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com The synthesis of this compound from arabitol, a renewable feedstock, aligns with this principle. nih.govacs.orgopcw.org
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can carry out a single reaction many times, minimizing waste. acs.org The use of RuCl₂(S-BINAP) as a catalyst in the asymmetric hydrogenation step is an example of this principle in action. sigmaaldrich.com
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org While some of the described syntheses do employ protecting groups, the development of more direct routes is a goal of green chemistry. nih.govacs.orgsigmaaldrich.com
Use of Renewable Feedstocks : Utilizing renewable starting materials, such as arabitol derived from agricultural sources, is a key aspect of green chemistry. nih.govacs.orgepa.gov This reduces reliance on depletable feedstocks like fossil fuels. epa.gov
By consciously applying these principles, chemists can develop more sustainable and environmentally friendly methods for synthesizing this compound and its derivatives.
Mechanistic Investigations of 1,2,4,5 Diepoxypentane Reactivity
Nucleophilic Epoxide Ring-Opening Reactions: Stereochemical Control and Regioselectivity
The reactivity of 1,2,4,5-diepoxypentane is principally characterized by the nucleophilic attack on its strained epoxide rings. pressbooks.pub This reactivity allows for the synthesis of a variety of important chemical structures, particularly 1,3-diols, with precise control over their stereochemistry. researchgate.netorgsyn.org
The epoxide rings of this compound can be opened by both acid- and base-catalyzed mechanisms. pressbooks.pub In acid-catalyzed openings, the epoxide oxygen is first protonated, making the epoxide a better electrophile. A nucleophile then attacks one of the epoxide carbons in an SN2-like manner, resulting in a trans-1,2-diol after deprotonation. pressbooks.publibretexts.org Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons, again in an SN2 reaction, leading to an alkoxide that is subsequently protonated. pressbooks.publibretexts.org The high ring strain of the epoxide makes it susceptible to cleavage by bases, a reaction not typically observed in other cyclic ethers. libretexts.org
The regioselectivity of the ring-opening reaction depends on the reaction conditions. In base-catalyzed reactions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. pressbooks.pubkhanacademy.org For instance, the reaction of 1,2-epoxypropane with ethoxide ion occurs exclusively at the less substituted primary carbon. pressbooks.pub Conversely, in acid-catalyzed reactions of unsymmetrical epoxides, the nucleophile tends to attack the more substituted carbon. libretexts.org
A variety of nucleophiles can be employed in the ring-opening of epoxides, including organolithium compounds, organocuprates, amines, and Grignard reagents. pressbooks.pub The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of products. researchgate.net
The C2-symmetric nature of this compound allows for controlled reactions to functionalize one or both epoxide rings. researchgate.net By carefully controlling the stoichiometry of the nucleophile, it is possible to achieve monoaddition, where only one of the two epoxide rings is opened. For example, reacting the diepoxide with a slight excess of an alkyllithium reagent can yield the corresponding monoepoxide in good yield. researchgate.net This mono-functionalized intermediate can then be subjected to a second, different nucleophile to create asymmetric 1,3-diols. researchgate.net
Sequential derivatization provides a powerful strategy for the synthesis of complex molecules. This approach involves a stepwise functionalization of the diepoxide, allowing for the introduction of different substituents at specific positions. This method has been utilized in the synthesis of various natural products and chiral building blocks. researchgate.netorgsyn.org The ability to perform sequential additions of different nucleophiles expands the synthetic utility of this compound beyond the creation of symmetric C2 diols. orgsyn.org
Enantiopure this compound serves as a valuable precursor for the synthesis of optically pure syn- and anti-1,3-diols. researchgate.net The stereochemical outcome of the reaction is a direct consequence of the SN2 mechanism of the epoxide ring-opening.
The reaction of enantiopure this compound with an excess of a nucleophile typically leads to the formation of symmetric anti-1,3-diols with high stereoselectivity. researchgate.netorgsyn.org This is because the nucleophilic attack occurs with inversion of configuration at the stereocenter. The C2-symmetric structure of the starting diepoxide ensures the formation of enantiopure products when chiral catalysts are used.
The synthesis of syn-1,3-diols can also be achieved from the same diepoxide precursor. This is accomplished through a reaction sequence that involves a Mitsunobu inversion of the initially formed monoepoxide alcohol, followed by the addition of a second nucleophile. researchgate.net This stereodivergent approach allows for the selective synthesis of either the syn or anti diastereomer of the 1,3-diol from a single chiral starting material. researchgate.net
The formation of other related motifs is also possible. For instance, the reaction of this compound with sodium sulfide (B99878) has been shown to produce a mixture of tetrahydrothiophenediol and tetrahydrothiopyrandiol.
Polymerization and Cross-linking Mechanisms of this compound
The presence of two reactive epoxide groups makes this compound a useful monomer for polymerization and as a cross-linking agent. ontosight.ai
The polymerization of this compound proceeds through the ring-opening of its epoxide groups, which can be initiated by various catalysts. This process leads to the formation of a three-dimensional polymer network. As the polymerization progresses and the cross-link density increases, the polymer becomes insoluble in common solvents. The bis-electrophilic nature of the molecule allows it to react with nucleophiles, forming covalent bonds and leading to cross-linking. This property is harnessed in the production of epoxy resins and other polymeric materials. ontosight.ai
Molecular Mechanisms of this compound Interaction with Biomacromolecules
The electrophilic nature of the epoxide rings in this compound allows it to react with nucleophilic sites present in biomacromolecules such as proteins and nucleic acids. This reactivity is the basis for its potential biological activity and its use in biochemical studies.
The epoxide groups can form covalent bonds with various nucleophilic functional groups found in biomolecules, including amino, sulfhydryl, and hydroxyl groups in proteins, and the nitrogen atoms of nucleotide bases in DNA. This ability to cross-link biomolecules is a key aspect of its mechanism of action. The reaction with biomacromolecules can lead to alterations in their structure and function. For instance, the cross-linking of proteins can affect their enzymatic activity or structural integrity.
DNA Adduct Formation: Elucidation of Alkylation Sites and Stereochemistry in Model Systems
This compound is a difunctional alkylating agent, meaning its two electrophilic epoxide rings can react with nucleophilic sites on biological macromolecules. Its reactivity towards DNA is of significant interest, as the formation of covalent DNA adducts is a primary mechanism of genotoxicity for many alkylating agents. The study of these reactions in model systems, such as with isolated nucleosides or DNA, helps to elucidate the specific sites of alkylation and the stereochemical outcomes of the reaction.
The epoxide groups of this compound are susceptible to nucleophilic attack by the nitrogen and oxygen atoms in DNA bases. Based on the known reactivity of other simple epoxides and alkylating agents, the primary sites for DNA alkylation are the N7 position of guanine (B1146940) and the N3 position of adenine. Other potential, though typically less frequent, sites of adduction include the O⁶ and N² positions of guanine, the N1 of adenine, and the N3 of cytosine. nih.gov
Given its structure with two epoxide moieties, this compound can react in two principal ways:
Mono-adduct Formation : One epoxide ring reacts with a DNA base, leaving the second epoxide group intact.
Cross-linking : Both epoxide rings react, either with two different bases on the same DNA strand (intrastrand cross-link) or on opposite strands (interstrand cross-link).
The formation of interstrand cross-links is a particularly severe form of DNA damage as it prevents the separation of the DNA strands, thereby blocking replication and transcription. The stereochemistry of the diepoxide (i.e., whether it is the (R,R), (S,S), or meso isomer) will critically influence the geometry and feasibility of forming these cross-links. The reaction with DNA nucleosides will produce diastereomeric adducts, and the specific stereoisomers formed are dependent on the reaction mechanism and the stereochemistry of the starting epoxide.
Table 1: Potential DNA Alkylation Sites for this compound This table is generated based on the known reactivity of similar alkylating epoxides.
| Nucleobase | Primary Alkylation Site | Secondary Alkylation Sites | Potential Reaction Type |
|---|---|---|---|
| Guanine (G) | N7 | O⁶, N² | Mono-adduct, Intra/Interstrand Cross-link |
| Adenine (A) | N3 | N1, N⁶ | Mono-adduct, Intra/Interstrand Cross-link |
| Cytosine (C) | N3 | N⁴ | Mono-adduct |
| Thymine (B56734) (T) | N3 | O², O⁴ | Mono-adduct |
Protein Alkylation and Enzyme Active Site Modification Mechanisms
In addition to DNA, the nucleophilic side chains of amino acid residues in proteins are susceptible to alkylation by this compound. This covalent modification can alter protein structure and function, particularly if it occurs within an enzyme's active site. The most reactive amino acid residues are those with highly nucleophilic side chains, such as cysteine and histidine. biologiachile.cl
The thiol group of cysteine is a potent nucleophile and a common target for electrophilic compounds. nih.gov The imidazole (B134444) ring of histidine and the primary amine of lysine (B10760008) are also significant targets for alkylation. biologiachile.clnih.gov The reaction mechanism involves the nucleophilic attack of the amino acid side chain on one of the epoxide's carbon atoms, leading to the opening of the ring and the formation of a stable covalent bond.
Modification of an enzyme's active site can lead to irreversible inhibition. For instance, alkylation of a critical cysteine or histidine residue involved in catalysis can completely abolish enzyme activity. biologiachile.cl Due to its bifunctional nature, this compound can also act as a protein cross-linking agent, tethering two different amino acid residues together. This can occur within a single polypeptide chain or between different protein subunits, potentially leading to protein aggregation or the stabilization of a particular protein conformation.
Table 2: Amino Acid Residues Susceptible to Alkylation by this compound
| Amino Acid | Nucleophilic Group | Reactivity Level | Potential Impact |
|---|---|---|---|
| Cysteine (Cys) | Thiol (-SH) | High | Active site inactivation, Disulfide bridge disruption |
| Histidine (His) | Imidazole Ring | Moderate | Active site inactivation, Altered pH sensitivity |
| Lysine (Lys) | Primary Amine (-NH₂) | Moderate | Disruption of salt bridges, Altered post-translational modifications |
| Methionine (Met) | Thioether (-S-CH₃) | Low | Oxidation sensitivity, Structural changes |
| Aspartate (Asp) / Glutamate (Glu) | Carboxylate (-COO⁻) | Low | Disruption of ionic interactions |
Mechanistic Basis of Genotoxicity in In Vitro Research Models
The genotoxicity of this compound observed in in vitro models is a direct consequence of its chemical reactivity towards DNA. Genotoxicity refers to processes that alter the structure or information content of DNA. europa.eu The formation of DNA adducts (as described in 3.3.1) is the initiating event. nih.gov
If these adducts are not removed by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. For example, an alkylated guanine base may mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation after the next round of replication. nih.gov The formation of DNA cross-links is particularly cytotoxic and mutagenic, as it can cause strand breaks and large-scale chromosomal aberrations.
In vitro genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) or the micronucleus test in mammalian cells, are used to detect these effects. vegahub.eueuropa.eu A positive result in these tests for an alkylating agent like this compound is mechanistically linked to its ability to covalently modify DNA, leading to mutations or chromosomal damage. europa.eu The dose-response relationship in these assays often reflects the balance between the rate of adduct formation and the capacity of cellular repair pathways to remove the damage. nih.gov
Theoretical and Computational Chemistry Approaches to Reaction Mechanisms
Quantum Chemical Studies of this compound Reaction Pathways and Transition States
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of electrophiles like this compound at the atomic level. nih.govnrel.gov These methods can be used to model the reaction pathways of the epoxide rings with biological nucleophiles.
Specifically, quantum chemistry can:
Calculate Reaction Energies : Determine the thermodynamics (enthalpy and Gibbs free energy changes) of the reaction between the diepoxide and nucleophiles like guanine or the side chain of cysteine. nrel.gov
Identify Transition States : Locate the transition state structures for the epoxide ring-opening reaction. The energy of the transition state determines the activation energy barrier, which governs the reaction rate. nih.gov
Analyze Regioselectivity : Predict which of the two carbon atoms of the epoxide ring is more susceptible to nucleophilic attack. This is crucial for understanding the structure of the resulting adducts.
Evaluate Stereoselectivity : Model the reaction with different stereoisomers of this compound to understand how its stereochemistry influences the reaction pathway and the stereochemical outcome of the products. mdpi.com
By mapping the potential energy surface of the reaction, researchers can gain detailed insight into the step-by-step mechanism, rationalizing experimental observations and predicting the relative likelihood of different reaction outcomes. nih.gov
Molecular Dynamics Simulations for Epoxide Ring-Opening Dynamics
While quantum chemistry is excellent for studying the electronic details of a chemical reaction, molecular dynamics (MD) simulations are used to study the physical motions of molecules over time. nih.gov MD simulations can provide critical insights into the dynamics of the epoxide ring-opening process, especially within a complex biological environment like an enzyme active site or the DNA double helix. researchgate.net
Applications of MD simulations in this context include:
Simulating the Encounter Complex : Modeling how this compound initially binds and orients itself relative to its target (e.g., a DNA base or an amino acid residue) before the reaction occurs.
Conformational Sampling : Exploring the different conformations the diepoxide and the biological macromolecule can adopt, and how these conformations facilitate or hinder the reaction.
Solvent Effects : Simulating the role of surrounding water molecules in stabilizing the transition state and influencing the reaction pathway.
Modeling Cross-Link Formation : Simulating the conformational changes required for the second epoxide to react after the first has formed a mono-adduct, providing insight into the dynamics and feasibility of DNA or protein cross-linking.
Combined with methods like empirical valence-bond (EVB) simulations, MD can be used to model the entire catalytic cycle of an enzyme-mediated epoxide opening, explaining how the protein environment enhances the reaction rate and controls stereoselectivity. nih.gov
Table 3: Application of Computational Methods to this compound Reactivity
| Computational Method | Primary Application | Key Insights Provided |
|---|---|---|
| Quantum Chemistry (e.g., DFT) | Elucidation of electronic reaction mechanism | Reaction energies, transition state structures, activation barriers, regioselectivity. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulation of physical motion and environmental effects | Binding orientation, conformational changes, solvent effects, dynamics of cross-linking. nih.gov |
| Hybrid QM/MM | Studying reactions in large systems (e.g., enzymes) | Accurate modeling of the reaction chemistry (QM) within the full protein environment (MM). |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2,4,5 Diepoxypentane Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Complex Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and stereochemical analysis of 1,2,4,5-diepoxypentane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced 2D techniques help establish connectivity and relative stereochemistry.
In ¹H NMR spectroscopy, the protons on the epoxide rings of this compound typically appear in the range of δ 3.0–4.0 ppm. The specific chemical shifts and coupling constants are highly dependent on the stereochemistry of the molecule (i.e., the syn or anti relationship between the two epoxide groups). The central methylene (B1212753) protons on the pentane (B18724) backbone also provide key structural information.
¹³C NMR spectroscopy is used to confirm the carbon skeleton, with the carbons adjacent to the oxygen atoms of the epoxide rings resonating in the characteristic downfield region of δ 45–60 ppm. The chemical shifts of these carbons are sensitive to the configuration at the stereocenters.
For unambiguous stereochemical assignment, particularly of the absolute configuration, derivatization is often employed. For instance, reaction with a chiral resolving agent, such as Mosher's acid, to form diastereomeric esters allows for the determination of absolute configuration by analyzing the differences in the ¹H NMR chemical shifts of the resulting derivatives. d-nb.info Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for assigning all proton and carbon signals, especially in complex derivatives formed from the diepoxide. These techniques map the connectivity between protons and carbons, confirming the structural integrity of the molecule. ox.ac.uk
Table 4.1.1: Characteristic NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Epoxide CH | 3.0 - 4.0 | Resonances are complex multiplets. |
| ¹H | Epoxide CH₂ | 2.5 - 3.0 | Signals are influenced by the adjacent stereocenter. |
| ¹H | Central CH₂ | 1.5 - 2.0 | Chemical shift depends on the relative stereochemistry of the epoxides. |
| ¹³C | Epoxide CH | 50 - 60 | Highly sensitive to stereochemistry. |
| ¹³C | Epoxide CH₂ | 45 - 55 | Confirms the presence of the oxirane rings. |
| ¹³C | Central CH₂ | ~30 | Connects the two epoxide moieties. |
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment in Research Samples
The enantiomeric purity of this compound is a critical parameter, as the biological and chemical reactivity of the stereoisomers can differ significantly. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the definitive method for separating and quantifying the enantiomers to determine enantiomeric excess (e.e.). d-nb.infonih.gov
The separation relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) that have been functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate), are commonly employed for this purpose in HPLC. mdpi.comamericanpharmaceuticalreview.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. americanpharmaceuticalreview.com
For GC analysis, a chiral capillary column is used. gcms.cz These columns often incorporate derivatized cyclodextrins into the stationary phase, which act as chiral selectors. gcms.cz The volatile nature of this compound makes it suitable for GC analysis, often without the need for prior derivatization. The resolution of the enantiomers is dependent on the specific cyclodextrin (B1172386) derivative, column temperature program, and carrier gas flow rate.
In a typical analysis, a racemic standard of this compound is first injected to determine the retention times of the two enantiomers. Subsequently, the chiral sample is analyzed under the same conditions, and the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Table 4.2.1: Example of Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min (example) |
| Retention Time (S-enantiomer) | 9.8 min (example) |
| Resolution (Rs) | > 2.0 |
Mass Spectrometry (MS) Techniques for Adduct and Metabolite Identification in Mechanistic Studies
Mass spectrometry (MS) is a powerful technique for identifying the products of reactions involving this compound, particularly in mechanistic studies of its interactions with biological macromolecules. nih.gov As a bis-electrophile, the diepoxide can form covalent adducts with nucleophilic sites in DNA, proteins, and other cellular components.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the precise mass measurement of parent ions and their fragments. This accuracy enables the determination of the elemental composition of metabolites and adducts, which is crucial for their identification. uba.ar
In mechanistic studies, this compound can be incubated with a target molecule (e.g., an amino acid like cysteine or a DNA base like guanine), and the resulting mixture is analyzed by LC-MS. The mass spectrometer can be operated in full scan mode to detect all ions or in tandem MS (MS/MS) mode. In MS/MS, a specific ion of interest (a potential adduct) is selected, fragmented, and the resulting fragment ions are analyzed. thermofisher.com This fragmentation pattern provides structural information that helps to confirm the identity of the adduct and pinpoint the site of modification. For example, the fragmentation of a glutathione-diepoxypentane adduct can reveal the specific epoxide ring that reacted and the nature of the resulting linkage.
Commonly observed ions in electrospray ionization (ESI) mass spectrometry include protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. acdlabs.com The identification of these adducts is critical for correctly interpreting the mass spectrum and avoiding misassignment of peaks. nih.govuba.ar
Table 4.3.1: Common Adducts of this compound (MW = 100.12) in MS
| Adduct Type | Adduct Ion Formula | Observed m/z (Monoisotopic) | Notes |
| Protonated Molecule | [C₅H₈O₂ + H]⁺ | 101.0603 | Common in positive ion ESI-MS. |
| Sodium Adduct | [C₅H₈O₂ + Na]⁺ | 123.0422 | Frequently observed adduct. |
| Water Adduct (Hydrolysis) | [C₅H₁₀O₃ + H]⁺ | 119.0657 | Product from the opening of one epoxide ring. |
| Glutathione (B108866) Adduct | [C₁₅H₂₅N₃O₈S + H]⁺ | 408.1440 | Example of a biological adduct (Glutathione MW = 307.32). |
X-ray Crystallography in the Confirmation of Absolute Configuration and Derivative Structures
While obtaining single crystals of a small, flexible, and non-polar molecule like this compound itself is challenging, X-ray crystallography remains the gold standard for the unambiguous determination of the absolute configuration of its chiral derivatives. d-nb.infospringernature.com This technique provides a three-dimensional map of electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. nih.gov
To facilitate crystallization, this compound is typically converted into a more rigid, polar derivative. A common strategy is the stereospecific ring-opening of both epoxide moieties with a suitable nucleophile to form a diol or a more complex derivative. For example, reaction with a chiral amine or alcohol can yield a crystalline solid whose structure can be solved.
The absolute configuration is determined through the analysis of anomalous dispersion, an effect that becomes significant when the crystal contains atoms heavier than oxygen, or with high-quality data for light-atom structures. researchgate.net The Flack parameter is a critical value calculated during the refinement of the crystal structure; a value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. nih.govresearchgate.net This method provides definitive proof of stereochemistry, which can then be used to calibrate results from other techniques like chiral chromatography or circular dichroism.
Table 4.4.1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value | Description |
| Chemical Formula | C₁₂H₁₆N₂O₄ | Example: A dinitrophenylhydrazone derivative. |
| Crystal System | Orthorhombic | Defines the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A common chiral space group. |
| Unit Cell (a, b, c) | 10.2 Å, 14.5 Å, 8.9 Å | Dimensions of the unit cell. |
| Resolution | 0.77 Å | Indicates the level of detail in the structure. |
| Flack Parameter | 0.02(5) | A value near zero confirms the absolute configuration. |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis of this compound and its Derivatives
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method used to identify functional groups and probe the conformational properties of this compound and its reaction products. ksu.edu.saspectroscopyonline.com These two techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com
The most characteristic feature in the IR spectrum of this compound is the set of bands associated with the epoxide ring. These include:
Asymmetric C-O-C stretching: A strong band typically found around 1250 cm⁻¹.
Symmetric C-O-C stretching (ring "breathing" mode): A band appearing near 950-810 cm⁻¹.
C-H stretching of the epoxide ring: Bands observed just above 3000 cm⁻¹.
Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving homonuclear atoms, making it useful for analyzing the C-C backbone of the pentane chain. spectroscopyonline.com
When this compound undergoes a reaction, such as hydrolysis to form a diol, vibrational spectroscopy provides clear evidence of the transformation. The characteristic epoxide bands will disappear, and a new, strong, broad band corresponding to O-H stretching will appear in the IR spectrum, typically in the 3600-3200 cm⁻¹ region. This makes vibrational spectroscopy an excellent tool for monitoring the progress of reactions involving the diepoxide.
Table 4.5.1: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| Epoxide C-H Stretch | IR, Raman | 3050 - 2990 | Medium |
| Alkane C-H Stretch | IR, Raman | 2950 - 2850 | Strong |
| Asymmetric C-O-C Stretch | IR | ~1250 | Strong |
| Symmetric C-O-C Stretch | Raman, IR | 950 - 810 | Medium-Strong |
| C-C Stretch (Backbone) | Raman | 1100 - 1000 | Medium |
Applications of 1,2,4,5 Diepoxypentane in Cutting Edge Materials Science and Organic Synthesis Research
Role as a Chiral Building Block in Natural Product and Pharmaceutical Synthesis
Enantiopure 1,2:4,5-diepoxypentanes and their dichlorodiol precursors are powerful intermediates for installing key stereochemical motifs in the synthesis of complex, biologically active molecules. researchgate.netorgsyn.org Their most common application is in the stereocontrolled installation of anti-1,3-diol units, a recurring structural feature in many natural products. orgsyn.org Synthetic chemists leverage the diepoxide's symmetry and reactivity to conduct either simultaneous double additions to create C2-symmetric diols or controlled mono-additions followed by a second nucleophilic attack to generate asymmetric diols. orgsyn.org
Synthesis of Complex Polyketides and Related Architectures
Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities and serve as inspiration for drug discovery. cam.ac.uknih.gov A common structural subunit within these complex molecules is the 1,3-polyol chain. acs.org The stereocontrolled synthesis of these polyol fragments is a significant challenge, which enantiopure 1,2,4,5-diepoxypentane helps to address. researchgate.netacs.org
A notable example is the use of (R,R)-1,2:4,5-diepoxypentane in the synthesis of (+)-obolactone, a natural product featuring a dihydro-γ-pyrone structure. orgsyn.org This synthesis showcases a symmetry-breaking Wacker oxidation on a C2-symmetric intermediate derived from the diepoxide. orgsyn.org The diepoxide serves as the starting point for creating a key bis-homoallylic diol intermediate, which is then elaborated to the final natural product architecture. orgsyn.org
Table 1: Key Synthetic Transformations in the Synthesis of (+)-Obolactone from (R,R)-1,2:4,5-Diepoxypentane
| Step | Reactant(s) | Key Transformation | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | (R,R)-1,2:4,5-Diepoxypentane, Sulfonium ylide | Simultaneous double addition | (S,S)-bis-homoallylic diol | orgsyn.org |
| 2 | (S,S)-bis-homoallylic diol, 2,2-dimethoxypropane | Acetonide protection | C2-symmetric acetal | orgsyn.org |
| 3 | C2-symmetric acetal | Symmetry-breaking Wacker oxidation | Monoketone | orgsyn.org |
Precursors to Bioactive Heterocycles and Nucleoside Analogues
The unique structure of this compound also makes it a valuable precursor for chiral heterocyclic systems. researchgate.net Heterocyclic scaffolds are core components of a vast majority of pharmaceuticals, modifying physicochemical properties to enhance potency and selectivity. frontiersin.org For instance, the diepoxide has been utilized in the synthesis of chiral bicyclo[4.3.1]phosphate triester building blocks. researchgate.net This transformation leverages the diepoxide's structure to form the rigid, bridged heterocyclic framework.
Furthermore, the diepoxide is a source of differentiated polyol building blocks that can be used in the synthesis of complex molecules, including nucleoside analogues. researchgate.net Nucleoside analogues, which mimic natural nucleosides, are a cornerstone of antiviral and anticancer therapies. mdpi.com The synthesis of these compounds often involves the coupling of a modified sugar moiety to a heterocyclic base. mdpi.comnih.gov The chiral diol and epoxy alcohol intermediates readily available from this compound can be elaborated into the modified sugar fragments required for these analogues. orgsyn.org
Synthetic Strategies for Vitamin D Analogs
Vitamin D analogues are an important class of therapeutic agents used to treat conditions ranging from psoriasis to secondary hyperparathyroidism. symeres.com Many synthetic strategies focus on the convergent synthesis of the A-ring and the CD-ring/side-chain fragments, which are then coupled. symeres.commdpi.com
Research has demonstrated a practical and convergent synthetic route to the A-ring precursors of 19-nor-1α,25-dihydroxyvitamin D3 analogues that begins with enantiopure (2S,4S)-1,2:4,5-diepoxypentane. researchgate.net This strategy highlights the utility of the diepoxide as a chiral starting material to efficiently construct the complex, stereochemically rich A-ring synthon required for the total synthesis of these potent pharmaceutical compounds. researchgate.net
Table 2: Role of this compound in Vitamin D Analog Synthesis
| Starting Material | Synthetic Target | Key Strategy | Role of Diepoxide | Reference |
|---|
Development of Advanced Polymer Architectures and Cross-linked Materials Utilizing this compound
The bifunctional nature of this compound makes it an excellent monomer for the development of advanced polymers and cross-linked materials. ontosight.ai Each epoxide group can undergo ring-opening polymerization or react with a curing agent, allowing the molecule to act as a cross-linker, connecting polymer chains to form a three-dimensional network. ontosight.airesearchgate.net
Investigation of Network Polymer Properties and Microstructure
Polymers created from multifunctional epoxy monomers like this compound can form highly cross-linked networks. researchgate.net These network polymers, often referred to as thermosets, are known for their superior mechanical properties, high thermal stability, and excellent chemical resistance. researchgate.net The final properties of the material are directly related to the density of the cross-links and the chemical structure of the polymer backbone.
The investigation of such networks involves characterizing their microstructure and physical properties. Molecular dynamics simulations and experimental techniques are used to study parameters like glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and mechanical moduli, which describe the material's stiffness. mdpi.com For polymers derived from this compound, the short, flexible pentane (B18724) chain between the epoxide groups would influence the final network's flexibility and toughness.
Table 3: Typical Properties Investigated in Epoxy-Based Polymer Networks
| Property | Description | Typical Investigation Method |
|---|---|---|
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA) |
| Mechanical Modulus | A measure of the material's resistance to elastic deformation under load (e.g., storage modulus, Young's modulus). | Dynamic Mechanical Analysis (DMA), Tensile Testing |
| Cross-link Density | The number of cross-linked monomer units per unit volume; influences stiffness, strength, and solvent resistance. | Swelling Experiments, Rheology, DMA |
| Thermal Stability | The ability of the material to resist degradation at high temperatures. | Thermogravimetric Analysis (TGA) |
Design of Multifunctional Polymeric Resins and Adhesives
Multifunctional epoxy resins are widely used as high-performance adhesives, coatings, and composite matrices due to their strong adhesion to a variety of substrates and excellent cohesive strength. researchgate.netmdpi.com Derivatives of this compound are suitable for these applications. ontosight.ai For example, 3-azido-1,2,4,5-diepoxypentane, a functionalized version of the core molecule, is noted for its use in producing epoxy resins and polyurethanes for coatings and adhesives. ontosight.ai
In a typical formulation, the diepoxide monomer is mixed with a curing agent (or hardener), such as a polyamine or an anhydride. Upon heating or the addition of a catalyst, the curing agent's reactive groups (e.g., amine hydrogens) open the epoxide rings, forming a rigid, covalently bonded, three-dimensional network. researchgate.net The resulting thermoset material provides a durable bond that is resistant to heat, solvents, and mechanical stress, making it ideal for structural adhesive applications. mdpi.com
Theoretical and Computational Studies of 1,2,4,5 Diepoxypentane Molecular Properties
Electronic Structure Analysis and Reactivity Prediction using Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules to predict their reactivity. chimicatechnoacta.rumdpi.comnrel.gov For 1,2,4,5-diepoxypentane, such a study would involve calculating fundamental properties to understand its chemical behavior.
The analysis would typically begin by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. chimicatechnoacta.ru
Furthermore, quantum chemical calculations would be used to generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the strained epoxide rings would be expected to be regions of significant chemical activity. The ESP map would pinpoint the specific atoms most susceptible to nucleophilic attack, which is the characteristic reaction of epoxides. These computational predictions are invaluable for understanding reaction mechanisms and designing new synthetic methodologies. rsc.org
Hypothetical Data Table for Electronic Properties: This table illustrates the type of data that would be generated from a quantum chemical study. The values are for illustrative purposes only and are not based on actual calculations for this compound.
| Computational Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Electron-donating capability |
| LUMO Energy | +1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 9.7 eV | Chemical stability and reactivity |
Conformational Analysis and Energy Landscape Mapping of this compound
The flexibility of the pentane (B18724) chain in this compound allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. semanticscholar.org This is achieved by creating a potential energy surface (PES), or energy landscape, which maps the molecule's energy as a function of its geometry, typically by rotating its single bonds. chemrxiv.orgresearchgate.net
Computational methods would systematically explore the rotational possibilities around the C-C bonds of the pentane backbone. For each conformation, the energy would be calculated, leading to the identification of energy minima (stable conformers) and saddle points (transition states between conformers). arxiv.org The results would reveal the preferred shape of this compound in the gas phase or in solution and quantify the energy required for it to change shape. This information is critical as the molecule's conformation can significantly influence its reactivity and how it interacts with other molecules. mdpi.com
Molecular Modeling of Intermolecular Interactions and Host-Guest Chemistry
Molecular modeling techniques, such as molecular dynamics (MD) simulations, are used to study how molecules interact with each other. nih.govthno.org For this compound, simulations could model its behavior in a liquid state, revealing how individual molecules orient themselves and interact through forces like dipole-dipole interactions and van der Waals forces.
The concept of host-guest chemistry involves a larger "host" molecule that non-covalently binds a smaller "guest" molecule. wikipedia.orglibretexts.org While there is no specific literature on this compound acting as a host or guest, its structure presents possibilities. The two epoxide groups could potentially coordinate with metal ions or participate in hydrogen bonding with suitable host molecules. Conversely, the flexible pentane backbone might allow it to encapsulate a small guest, although this is less likely given its non-cyclic nature. Computational studies would be essential to explore the feasibility of such complexes, calculating the binding energies and geometries to determine if stable host-guest systems can be formed. chemsoc.org.cnaalto.fi
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. nih.gov These predictions are a vital tool for interpreting experimental results and confirming molecular structures. chemrxiv.orgchemrxiv.org
Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Data: This table illustrates how predicted data would be compared to experimental findings. The values are for illustrative purposes only.
| Spectroscopic Feature | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (epoxide CH) | δ 2.85 ppm | δ 2.81 ppm |
| ¹³C NMR (epoxide CH) | δ 52.1 ppm | δ 51.8 ppm |
Advanced Research Methodologies for Investigating Biological Interactions of 1,2,4,5 Diepoxypentane
In Vitro Mechanistic Assays for Genotoxicity Pathways (e.g., DNA Repair Pathway Modulation, DNA Adduct Mapping)
The genotoxicity of 1,2,4,5-diepoxypentane is a primary area of investigation due to its structure as a bis-electrophile capable of reacting with DNA. Mechanistic assays are employed to move beyond simple mutagenicity screening and understand the specific pathways of DNA damage and the cellular response.
DNA Adduct Mapping: The epoxide moieties of this compound are susceptible to nucleophilic attack by DNA bases, leading to the formation of covalent DNA adducts. These adducts can disrupt DNA replication and transcription, causing mutations and cell death. nih.gov Mapping these adducts is crucial for understanding the compound's mutagenic signature. While direct studies on this compound are limited, the methodologies are well-established from research on analogous compounds like diepoxybutane (DEB). nih.govnih.gov
Advanced analytical techniques are required to identify and quantify these adducts. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, allowing for the sensitive and specific detection of adducts in DNA hydrolysates. nih.gov Another established method is ³²P-postlabelling, which can detect a wide range of bulky DNA adducts. nih.gov These analyses can reveal which DNA bases are targeted (e.g., guanine (B1146940), adenine) and the structure of the resulting adducts, including mono-adducts and DNA-DNA cross-links.
Interactive Table 1: Potential DNA Adducts and Analytical Methods
| Adduct Type | Potential Target Site | Analytical Methodology | Reference |
|---|---|---|---|
| Mono-adduct | N7-guanine, N3-adenine | nanoLC-ESI+-MS/MS | nih.gov |
| Mono-adduct | N1-adenine, N⁶-adenine | LC-MS/MS | nih.gov |
| DNA-DNA Cross-link | Inter-strand (e.g., G-G) | ³²P-postlabelling, LC-MS/MS | nih.gov |
DNA Repair Pathway Modulation: The formation of DNA adducts by this compound triggers a cellular DNA damage response (DDR). Investigating the modulation of specific DNA repair pathways provides insight into the mechanisms the cell uses to counteract the damage. Modern approaches utilize transcriptomic and proteomic analyses to assess the cellular response. For instance, the TGx-DDI is a transcriptomic biomarker that uses a specific 64-gene signature to identify DNA damage-inducing substances. nih.gov
Assays can be designed to measure the upregulation of key proteins involved in pathways like Base Excision Repair (BER) and Nucleotide Excision Repair (NER), which are responsible for repairing various types of DNA lesions. nih.govnih.gov Techniques such as quantitative PCR (qPCR) can measure changes in gene expression of repair proteins, while Western blotting can assess protein levels. nih.gov Observing which pathways are activated can help classify the type of damage induced by the compound.
Interactive Table 2: DNA Repair Pathways and Investigative Techniques
| DNA Repair Pathway | Key Proteins/Genes | Investigative Technique | Reference |
|---|---|---|---|
| Base Excision Repair (BER) | OGG1, APE1, UNG1 | Gene Expression (qPCR), Protein Levels (Western Blot) | nih.gov |
| Nucleotide Excision Repair (NER) | XPA, XPC | Gene Expression (qPCR), Immunofluorescence | nih.gov |
Cellular Models for Investigating Molecular Uptake and Intracellular Fate
Understanding how this compound enters cells and where it localizes is key to understanding its biological activity. A variety of cellular models, such as human lymphoblastoid cell lines (e.g., TK6) or fibroblast cell lines, are used for these investigations. nih.govnih.gov
Molecular Uptake: The uptake of small molecules can occur through passive diffusion or carrier-mediated transport. For a reactive electrophile like this compound, another potential mechanism is thiol-mediated uptake, where the compound reacts with cysteine residues on cell-surface proteins, facilitating its entry. nih.gov Investigating uptake can involve treating cells with the compound and using analytical methods to measure its intracellular concentration over time, though this is challenging for a highly reactive molecule that is rapidly consumed.
Intracellular Fate and Distribution: Once inside the cell, this compound can react with a multitude of nucleophilic molecules, including DNA, RNA, glutathione (B108866), and proteins. Its ultimate fate is determined by its reactivity and the abundance of these targets in different subcellular compartments. For example, damage to mitochondrial DNA and proteins can trigger the mitochondrial pathway of apoptosis. nih.gov
Methodologies to determine subcellular localization include:
Immunofluorescence and Confocal Microscopy: If antibodies specific to the adducts formed by the compound can be developed, these techniques can visualize its location within the cell, such as the nucleus or mitochondria. nih.gov
Subcellular Fractionation: Cells can be separated into their components (e.g., nucleus, cytoplasm, mitochondria). Each fraction can then be analyzed for the presence of compound-specific adducts on DNA or proteins to determine its distribution.
Analysis of Downstream Effects: The location of the compound can be inferred by observing localized cellular damage. For example, assessing mitochondrial membrane potential can indicate if the mitochondria are a primary target. nih.gov
Interactive Table 3: Investigating Cellular Uptake and Fate
| Process | Methodological Approach | Example Target | Reference |
|---|---|---|---|
| Molecular Uptake | Thiol-mediated uptake assays, Cellular concentration analysis | Cell surface proteins | nih.gov |
| Intracellular Localization | Subcellular fractionation followed by LC-MS/MS | Nuclear DNA, Mitochondrial proteins | nih.govnih.gov |
| Intracellular Localization | Confocal fluorescence microscopy | Endoplasmic reticulum, Nuclear envelope | nih.gov |
Biochemical Analysis of Enzyme-Substrate Interactions and Inhibition Mechanisms
The interaction of this compound with enzymes is a critical aspect of its biological activity, encompassing both its detoxification and its mechanism of toxicity.
Enzyme-Substrate Interactions in Metabolism: Like other epoxides, this compound is a substrate for detoxification enzymes. The primary pathways involve:
Epoxide Hydrolases (EH): These enzymes catalyze the hydrolysis of the epoxide ring to form a less reactive diol.
Glutathione S-Transferases (GSTs): These enzymes conjugate the epoxide with glutathione (GSH), marking it for excretion. nih.gov
Biochemical analysis of these interactions typically involves in vitro assays using purified enzymes and this compound as the substrate. By measuring the rate of product formation (diol or GSH-conjugate), key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined. This provides quantitative data on the efficiency of each detoxification pathway.
Enzyme Inhibition and Cross-Linking: The bifunctional nature of this compound makes it an effective cross-linking agent. It can react with nucleophilic amino acid residues (such as cysteine or histidine) within a single protein or between different proteins. This covalent modification can lead to enzyme inhibition or altered function. Researchers can utilize this reactivity to probe enzyme structures and mechanisms. For example, the compound could be used to inhibit a target enzyme, and the resulting loss of activity measured. Downstream effects, such as the activation of caspase family proteases in apoptosis, can also be quantified through biochemical assays. nih.gov
Interactive Table 4: Analysis of Enzyme Interactions
| Enzyme Class | Specific Role | Analytical Method | Reference |
|---|---|---|---|
| Epoxide Hydrolase (EH) | Detoxification (Hydrolysis) | Enzyme kinetics assays (spectrophotometry, HPLC) | nih.gov |
| Glutathione S-Transferase (GST) | Detoxification (Conjugation) | Enzyme kinetics assays | nih.gov |
| Proteases (e.g., Caspases) | Downstream signaling (Apoptosis) | Western blot, Activity assays | nih.gov |
Future Research Directions and Emerging Paradigms in 1,2,4,5 Diepoxypentane Chemistry
Exploration of Novel Catalytic Transformations and Enhanced Stereocontrol Strategies
While enantiopure 1,2:4,5-diepoxypentane is accessible and has been used effectively in synthesis, the development of new catalytic systems remains a key research frontier. orgsyn.org The goal is to achieve even greater control over reactivity and stereoselectivity in ring-opening reactions. Future work will likely focus on desymmetrization reactions, where a single catalyst selectively functionalizes one of the two epoxide rings, opening pathways to complex, non-symmetric molecules from a symmetric starting material.
Key areas of exploration include:
Organocatalysis: The use of small organic molecules as catalysts for epoxide transformations is a growing field. Research is anticipated to uncover new chiral Brønsted or Lewis base catalysts capable of activating 1,2,4,5-diepoxypentane for highly enantioselective nucleophilic additions. Structure-activity relationship studies of catalysts like cyclopropenimines have shown the importance of specific substituent groups in mediating reaction rate and stereoselectivity, providing a blueprint for future catalyst design. rsc.org
Metal-Based Catalysis: While established methods like Noyori asymmetric hydrogenation are used to create the diepoxide's precursor, there is room for innovation. orgsyn.org Future research could explore palladium-catalyzed processes for intramolecular additions or the use of ruthenium-based metathesis catalysts to create complex cyclic structures from diepoxide-derived intermediates. researchgate.netacs.org The development of recyclable, dendritic Ru-based complexes also points toward more sustainable catalytic cycles. researchgate.net
Stereodivergent Synthesis: A significant challenge is the development of catalytic systems that can, from a single enantiomer of 1,2:4,5-diepoxypentane, produce any desired diastereomer of the product simply by changing the catalyst or reaction conditions. This "stereodivergent" approach would dramatically increase the synthetic utility of the diepoxide as a chiral building block.
| Catalytic Strategy | Potential Catalyst Type | Research Objective | Relevant Finding |
|---|---|---|---|
| Asymmetric Desymmetrization | Chiral Organocatalysts (e.g., Amines, Phosphines) | Selective opening of one epoxide ring to generate non-symmetric chiral products. | Studies on other C2-symmetric electrophiles show promise for this approach. researchgate.net |
| Tandem Catalysis | Dual Metal or Metal/Organo Systems | Initiating a cascade of reactions (e.g., ring-opening followed by cyclization) in one pot. | Tandem cycloadditions have been shown to build complex polycyclic systems efficiently. acs.org |
| Enantioselective Hydrogenation | BINAP-Ru(II) Complexes | Highly enantioselective reduction of functionalized ketones derived from the diepoxide. researchgate.net | BINAP-Ru(II) catalysts are effective for the hydrogenation of various functionalized ketones. researchgate.net |
Integration of this compound into Nanomaterials and Smart Systems
The bifunctional nature of this compound makes it an ideal candidate as a cross-linking agent in the creation of advanced polymers and nanomaterials. Its ability to react with various nucleophiles allows for the formation of robust, three-dimensional networks.
Emerging applications in materials science include:
Polymer Nanocomposites: The diepoxide can be used to functionalize the surface of nanomaterials (e.g., graphene, cellulose (B213188) nanocrystals) or to act as a covalent linker between a polymer matrix and nanofillers, enhancing the mechanical and thermal properties of the resulting composite material. The synthesis of hybrid nanocomposites, where a polymer acts as a matrix for inorganic nanomaterials, is a key area of materials engineering. mdpi.com
Smart Hydrogels: By incorporating this compound into polymer chains that also contain stimuli-responsive units, it is possible to create "smart" hydrogels. These materials can change their volume, shape, or mechanical properties in response to external triggers like pH, temperature, or light. The diepoxide provides the covalent cross-links necessary for the gel's structural integrity.
Functional Nanoparticles: Synthesis methods for creating nanoparticles with controlled sizes and properties are well-established. frontiersin.orgnih.gov this compound could be used in surface functionalization or in the core structure of nanoparticles, introducing reactive handles for further modification or for creating porous structures. For example, methods used to create mesoporous polydopamine particles could be adapted, using the diepoxide as a cross-linker within a template system. frontiersin.org
Advanced Structure-Activity Relationship Studies through Computational Design
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological or chemical activity. slideshare.netnih.gov Modern computational chemistry provides powerful tools to predict reactivity and guide synthetic efforts before they are undertaken in the lab.
Future research in this area will likely involve:
Predicting Reactivity and Selectivity: Using Density Functional Theory (DFT) and other computational methods, researchers can model the reaction pathways of this compound with various nucleophiles and catalysts. at.ua These simulations can predict the transition state energies, helping to understand why certain regio- and stereoisomers are formed preferentially. This knowledge is crucial for designing reactions that yield a single, desired product.
Designing Novel Derivatives: Computational tools can be used to design new derivatives of this compound with tailored properties. mdpi.com By systematically modifying the pentane (B18724) backbone or adding substituents, chemists can perform in silico screening to identify candidates with enhanced reactivity, stability, or suitability for specific applications, such as high-energy-density materials. at.ua
Understanding Non-covalent Interactions: Advanced computational models can elucidate the subtle non-covalent interactions (e.g., hydrogen bonding) between the diepoxide, a substrate, and a catalyst. rsc.org These interactions are often critical for achieving high stereoselectivity in catalyzed reactions. Understanding these forces allows for the rational design of more effective catalysts.
| Computational Method | Research Goal | Predicted Property | Potential Impact |
|---|---|---|---|
| Density Functional Theory (DFT) | Map reaction pathways | Transition state energies, activation barriers | Rational design of selective synthetic routes. nih.gov |
| Molecular Dynamics (MD) | Simulate catalyst-substrate complexes | Conformational preferences, solvent effects | Optimization of reaction conditions for higher yields and selectivity. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structure with reactivity | Models predicting activity of new derivatives | Accelerated discovery of functional molecules without exhaustive synthesis. mdpi.commdpi.com |
Sustainable Production and Circular Economy Approaches in Epoxide Chemistry
The chemical industry is undergoing a paradigm shift toward sustainability, focusing on renewable feedstocks and a circular economy. clemson.edunsf.gov For epoxides, this means moving away from petroleum-based, toxic precursors like epichlorohydrin (B41342) and bisphenol-A. clemson.edu
Future research will focus on several key areas:
Bio-based Synthesis: A significant advancement is the synthesis of this compound from arabitol, a readily available sugar alcohol. acs.orgnih.gov This route provides a direct, renewable alternative to petrochemical pathways. Further research is needed to optimize this process for industrial-scale production and to explore other bio-based precursors.
Greener Epoxidation Reagents: The development of sustainable epoxidation methods using greener oxidants and solvents is a priority. clemson.edu This includes exploring enzymatic catalysis or using hydrogen peroxide with recyclable catalysts to minimize waste.
Chemical Recycling and Circularity: Epoxy-based thermosets are notoriously difficult to recycle. mdpi.com A major research thrust is the design of new epoxy systems, potentially using diepoxides like this compound, that contain chemically cleavable linkages. This would allow for the depolymerization of the material back to its monomeric components, which can then be reused to create new polymers, establishing a true circular economy. mdpi.commdpi.com Strategies include incorporating reversible bonds that can be broken under specific conditions, such as with an acid or through a transesterification reaction. mdpi.comacs.org
Addressing Grand Challenges in Organic and Materials Chemistry through Diepoxide Research Initiatives
Research on this compound is situated at the intersection of several "grand challenges" in the chemical sciences. nih.govfrontiersin.orgerpublications.com These are fundamental problems that, if solved, would have a broad impact on science and society.
Interface of Organic and Materials Chemistry: The evolution of organic chemistry increasingly involves its expansion into materials science. researchgate.net this compound serves as a perfect example of a molecule that bridges these disciplines—it is a target for sophisticated organic synthesis while also being a building block for advanced functional materials. nih.gov
Sustainability and Green Chemistry: A major challenge is the development of chemical processes that convert waste or renewable biomass into valuable chemicals without generating further waste. nih.gov The pursuit of bio-based routes to this compound and its use in chemically recyclable polymers directly addresses the need for a more sustainable and circular materials economy. nsf.govacs.org
Complexity and Selectivity in Synthesis: A perennial goal in organic chemistry is to synthesize complex molecules with absolute control over their three-dimensional structure. The development of new catalytic methods for the selective transformation of C2-symmetric molecules like this compound contributes to this grand challenge by providing new tools to build molecular complexity from simple, readily available starting materials. orgsyn.org
By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound, transforming it from a niche synthetic intermediate into a versatile platform chemical for addressing some of the most pressing challenges in modern chemistry.
Q & A
Q. What are the established synthetic protocols for enantiomerically pure (R,R)-1,2:4,5-diepoxypentane, and how is enantiopurity validated?
The synthesis of (R,R)-1,2:4,5-diepoxypentane involves stereoselective epoxidation of a diene precursor. A validated protocol (Scheme 1 in ) employs Sharpless asymmetric epoxidation or enzymatic methods to achieve high enantiomeric excess (e.e.). Post-synthesis, enantiopurity is confirmed via chiral HPLC or polarimetry, with nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) used to verify structural integrity . For asymmetric intermediates, Mosher ester analysis or X-ray crystallography may resolve ambiguities in stereochemical assignments .
Q. What spectroscopic and chromatographic techniques are critical for characterizing 1,2:4,5-diepoxypentane?
Key techniques include:
- NMR spectroscopy : H NMR identifies epoxide protons (δ 3.0–4.0 ppm), while C NMR confirms carbons adjacent to oxygen (δ 45–60 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula (CHO) and fragmentation patterns.
- Infrared (IR) spectroscopy : Epoxide ring vibrations (~1250 cm) and C-O stretching (~850 cm) are diagnostic .
- Gas chromatography (GC) : Purity assessment via retention time matching against standards .
Advanced Research Questions
Q. How can competing regioselectivity in nucleophilic additions to 1,2:4,5-diepoxypentane be controlled for bidirectional synthesis?
Bidirectional synthesis requires precise control of nucleophilic attack at either the 1,2- or 4,5-epoxide positions. Organometallic reagents (e.g., Grignard or organocuprates) favor specific sites based on steric and electronic factors. For example, bulky nucleophiles preferentially attack less hindered epoxides. Sequential addition strategies (e.g., using Lewis acids like BF-OEt to activate one epoxide) enable regioselective functionalization . Kinetic studies via in situ IR or H NMR monitoring can optimize reaction conditions .
Q. What strategies mitigate stereochemical scrambling during 1,2:4,5-diepoxypentane’s use in natural product synthesis?
Stereochemical integrity is maintained by:
- Low-temperature reactions : Reduces epoxide ring-opening reversibility.
- Protecting groups : Temporary masking of reactive epoxides (e.g., silyl ethers) prevents undesired side reactions.
- Chiral auxiliaries : Direct stereochemistry in downstream transformations, as demonstrated in the synthesis of Diospongin A, where the diepoxide’s symmetry was exploited for bidirectional chain elongation .
Q. How do solvent polarity and catalyst choice influence the reactivity of 1,2:4,5-diepoxypentane in ring-opening polymerizations?
Polar aprotic solvents (e.g., THF, DMF) enhance electrophilicity of epoxide carbons, accelerating nucleophilic attack. Catalysts like Lewis acids (e.g., SnCl) or bases (e.g., KCO) modulate polymerization kinetics. For stereoregular polymers, chiral catalysts (e.g., Jacobsen’s Co-salen complexes) enforce tacticity during chain propagation .
Data Analysis and Contradictions
Q. How should researchers reconcile discrepancies in reported yields for 1,2:4,5-diepoxypentane syntheses?
Yield variations arise from differences in starting material purity, epoxidation methods (e.g., peracid vs. enzymatic), and workup protocols. For example, reports 65–75% yields using mCPBA (meta-chloroperbenzoic acid), while cites 50–60% via enzymatic oxidation. Cross-validation with controlled replicates and purity assessments (e.g., GC-MS) is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
